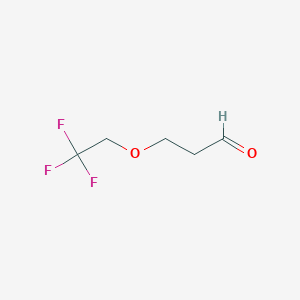

3-(2,2,2-Trifluoroethoxy)propanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,2,2-Trifluoroethoxy)propionitrile (FEON) is a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries .

Molecular Structure Analysis

The molecular formula of 3-(2,2,2-Trifluoroethoxy)propionitrile is C5H6F3NO . It has an average mass of 153.102 Da and a monoisotopic mass of 153.040146 Da .Chemical Reactions Analysis

In the context of lithium metal batteries, 3-(2,2,2-Trifluoroethoxy)propionitrile exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition .Physical and Chemical Properties Analysis

3-(2,2,2-Trifluoroethoxy)propionitrile has a density of 1.2±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has a molar refractivity of 27.3±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 127.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Photoredox Catalysis for Fluoromethylation

Photoredox catalysis has emerged as a powerful tool for radical reactions, enabling the efficient and selective fluoromethylation of carbon-carbon multiple bonds. This methodology facilitates the synthesis of various organofluorine compounds by introducing CF3 and CF2H groups, leveraging visible-light-induced single-electron-transfer processes. Such advancements allow for redox-neutral reactions under mild conditions, broadening the scope of fluoromethylation and enhancing the functional group compatibility and regioselectivity of the reactions (Koike & Akita, 2016).

Synthesis of Tri- and Difluoromethoxylated Compounds

The synthesis of tri- and difluoromethoxylated compounds using visible-light photoredox catalysis represents a significant advancement. These compounds exhibit unique physicochemical characteristics desirable in medicinal chemistry and drug discovery. Recent strategies focus on the formation of O-CF3 and O-CF2H bonds, highlighting the growing interest in these fluorinated motifs for altering the properties of organic molecules (Lee, Lee, & Ngai, 2019).

Palladium-Catalyzed Trifluoromethylation

The development of palladium-catalyzed trifluoromethylation offers an efficient method for introducing CF3 groups to a broad range of aryl substrates. This technique is especially useful for pharmaceutical and agrochemical synthesis, showcasing high tolerance for various functional groups and applicability to late-stage modifications (Cho et al., 2010).

Oxidative Trifluoromethylation

Oxidative trifluoromethylation reactions represent another key area, utilizing (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. This approach has enabled the direct trifluoromethylation of various C-H bonds, expanding the toolkit for constructing carbon-CF3 bonds. Such reactions offer a complementary alternative to classical methods, broadening the diversity of CF3-containing compounds available for pharmaceutical applications (Chu & Qing, 2014).

Fluoride-Rebound Mechanism

A novel fluoride-rebound mechanism for C(sp3)-CF3 bond formation has been identified, highlighting an unusual method for trifluoromethylation. This process involves a borane-catalyzed cleavage and reformation of a C–F bond in a gold complex, presenting a unique pathway for synthesizing trifluoromethylated compounds (Levin et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroethoxy)propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4-10-3-1-2-9/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRXQGNQOCTQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)

![1-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-2-chloroethanone](/img/structure/B2706502.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)